molecular formula C8H8ClNO2 B8800164 1-chloro-4-(2-nitroethyl)benzene CAS No. 60947-43-5

1-chloro-4-(2-nitroethyl)benzene

Katalognummer: B8800164
CAS-Nummer: 60947-43-5
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: PXPMXGBWFXMDTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-chloro-4-(2-nitroethyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a chlorophenyl group attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-chloro-4-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)ethane using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of 1-(4-chlorophenyl)-2-nitroethane often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-chloro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

    Reduction: 1-(4-Chlorophenyl)-2-aminoethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-2-nitroethane primarily involves its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to reduction and substitution reactions. These reactions often involve the transfer of electrons and the formation of new chemical bonds, leading to the formation of various products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-chloro-4-(2-nitroethyl)benzene is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications .

Eigenschaften

CAS-Nummer

60947-43-5

Molekularformel

C8H8ClNO2

Molekulargewicht

185.61 g/mol

IUPAC-Name

1-chloro-4-(2-nitroethyl)benzene

InChI

InChI=1S/C8H8ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2

InChI-Schlüssel

PXPMXGBWFXMDTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.